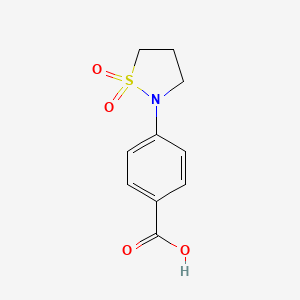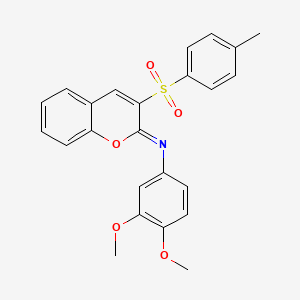![molecular formula C18H21N3O4 B2409201 5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 2223095-33-6](/img/structure/B2409201.png)
5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" is a synthetic organic molecule that integrates the structural frameworks of oxadiazoles and pyrrolidines. These structural features give rise to diverse biological activities and synthetic applications, making the compound of particular interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of "5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" typically involves a multi-step process:
Starting with a prop-2-ynyl precursor, a pyrrolidine ring is formed through cyclization under basic conditions.
The 3,4,5-trimethoxyphenyl group is introduced via an electrophilic aromatic substitution.
The oxadiazole ring is synthesized through a cyclodehydration reaction involving hydrazides and carboxylic acids.
Industrial Production Methods: For large-scale production, these synthetic steps are optimized for efficiency and yield. Common methods include:
Catalytic processes to enhance reaction rates.
Utilization of high-yield reagents and solvents.
Optimization of reaction temperatures and times to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: The compound "5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" undergoes several types of chemical reactions:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reducible using agents like lithium aluminium hydride or hydrogen in the presence of a catalyst.
Substitution: Capable of undergoing nucleophilic and electrophilic substitutions under various conditions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminium hydride, hydrogen with a palladium catalyst.
Substitution Reagents: Halogens, acids, bases, and organometallic compounds.
Major Products:
Oxidation yields products with higher oxidation states, often producing ketones or carboxylic acids.
Reduction typically produces alcohols or alkanes.
Substitution can introduce various functional groups depending on the reagents used.
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Serves as a precursor in the development of polymer materials.
Biology:
Investigated for its potential antimicrobial and antifungal properties.
Studied for its interaction with biological macromolecules, such as proteins and DNA.
Medicine:
Potential application in the development of therapeutic agents.
Examined for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
Utilized in the design of novel materials with specific electronic and optical properties.
Applied in the formulation of agrochemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Interaction with Enzymes: Binds to enzyme active sites, inhibiting or modulating their activity.
DNA Binding: Intercalates with DNA, affecting replication and transcription processes.
Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
"5-(1-Prop-2-ynylpyrrolidin-2-yl)-3-phenyl-1,2,4-oxadiazole"
"5-[(2S)-1-Ethynylpyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole"
Uniqueness:
The presence of the 3,4,5-trimethoxyphenyl group provides distinct electronic and steric properties.
The 1-prop-2-ynylpyrrolidine framework confers unique reactivity and biological interactions compared to its analogs.
This compound is a prime example of how synthetic chemistry can create novel molecules with diverse applications in science and industry. Its structure and functionality make it a valuable subject for ongoing research and development.
Eigenschaften
IUPAC Name |
5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-5-8-21-9-6-7-13(21)18-19-17(20-25-18)12-10-14(22-2)16(24-4)15(11-12)23-3/h1,10-11,13H,6-9H2,2-4H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQABFQGOORCFK-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCCN3CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)[C@@H]3CCCN3CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)


![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)

![3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid](/img/structure/B2409133.png)
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2409137.png)
![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)
